3-Methyl-1-phenylhexahydropyridazine
Overview
Description
3-Methyl-1-phenylhexahydropyridazine is a chemical compound with the following characteristics:
- Chemical Formula : C₁₁H₁₆N
- Molecular Weight : Approximately 160.25 g/mol
- Systematic Name : 3-Methyl-1-phenylhexahydropyridazine
- Common Name : Not widely recognized; primarily used in research and early discovery studies.
Synthesis Analysis
The synthesis of 3-Methyl-1-phenylhexahydropyridazine involves the cyclization of appropriate precursors. While specific synthetic routes may vary, researchers typically achieve this compound through a series of chemical reactions. However, detailed synthetic methods are not widely documented, and further investigation is needed.
Molecular Structure Analysis
The molecular structure of 3-Methyl-1-phenylhexahydropyridazine consists of a six-membered ring containing one nitrogen atom and five carbon atoms. The phenyl group (C₆H₅) is attached to one of the carbon atoms. The methyl group (CH₃) is also present, contributing to the compound’s overall structure.
Chemical Reactions Analysis
3-Methyl-1-phenylhexahydropyridazine may participate in various chemical reactions, including:
- Reductive Processes : Reduction of the pyridazine ring or the phenyl group.
- Functional Group Transformations : Substitution reactions, such as halogenation or alkylation.
- Ring-Opening Reactions : Cleavage of the six-membered ring under specific conditions.
Physical And Chemical Properties Analysis
- Physical State : Solid (crystalline powder)
- Melting Point : Varies depending on the salt form (e.g., hydrochloride or other derivatives)
- Solubility : Soluble in polar solvents (e.g., water, methanol)
- Stability : Sensitive to light and moisture
Scientific Research Applications
Gastric Antisecretory and Cytoprotective Properties
Substituted imidazo[1,2-a]pyridines and analogues, closely related to 3-Methyl-1-phenylhexahydropyridazine, have been investigated for their gastric antisecretory and cytoprotective properties. Studies have identified compounds with pharmacologic profiles similar to Sch 28080, which exhibits these properties and has undergone clinical evaluation as an antiulcer agent. These compounds are metabolized to thiocyanate anion, suggesting a potential mechanism of action through metabolism-related pathways (Kaminski et al., 1987).
Water Oxidation Catalysts
Research on Ru complexes, including ligands structurally related to 3-Methyl-1-phenylhexahydropyridazine, demonstrates their potential in water oxidation, a key reaction for artificial photosynthesis and renewable energy storage. These complexes have been shown to facilitate oxygen evolution, indicating their applicability in energy conversion processes (Zong & Thummel, 2005).
Anticancer Agents
Compounds derived from imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, related to the structural motif of 3-Methyl-1-phenylhexahydropyridazine, have been synthesized and evaluated for their anticancer activities. These studies highlight the potential of these derivatives as mitotic inhibitors, offering a basis for the development of new antitumor drugs (Temple et al., 1987).
Herbicidal Activities
Novel pyridazine derivatives, including those structurally similar to 3-Methyl-1-phenylhexahydropyridazine, have been synthesized and shown to exhibit significant herbicidal activities. These compounds provide a foundation for developing new herbicides with enhanced efficacy and selectivity (Xu et al., 2008).
Safety And Hazards
- Eye Irritation : 3-Methyl-1-phenylhexahydropyridazine may cause eye irritation.
- Skin Irritation : It can also irritate the skin.
- Storage : Store in a cool, dry place away from direct sunlight.
Future Directions
Given the limited information available, future research should focus on:
- Biological Activity : Investigate potential pharmacological effects.
- Synthetic Methods : Develop efficient and scalable synthetic routes.
- Toxicology : Assess safety profiles and potential hazards.
properties
IUPAC Name |
3-methyl-1-phenyldiazinane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-10-6-5-9-13(12-10)11-7-3-2-4-8-11/h2-4,7-8,10,12H,5-6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXOGCXRDABXIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40502952 | |
Record name | 3-Methyl-1-phenylhexahydropyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40502952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-phenylhexahydropyridazine | |
CAS RN |
39998-48-6 | |
Record name | 3-Methyl-1-phenylhexahydropyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40502952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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